6-(1h-1,2,4-Triazol-1-yl)hexan-2-ol
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Overview
Description
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring attached to a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol typically involves the reaction of 1,2,4-triazole with a suitable hexanol derivative. One common method involves the nucleophilic substitution reaction where the triazole ring is introduced to the hexanol chain under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield hexanone derivatives, while substitution reactions can produce a variety of triazole-substituted compounds .
Scientific Research Applications
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Hexaconazole: A triazole fungicide with a similar structure, used to control fungal diseases in crops.
Flutriafol: Another triazole fungicide with applications in agriculture.
Tebuconazole: A widely used triazole fungicide with a broad spectrum of activity.
Uniqueness
6-(1H-1,2,4-Triazol-1-yl)hexan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
6-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-8(12)4-2-3-5-11-7-9-6-10-11/h6-8,12H,2-5H2,1H3 |
InChI Key |
QASQVUNSFPLLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=NC=N1)O |
Origin of Product |
United States |
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